molecular formula C16H21N3O4S3 B2567150 N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)thiophene-2-sulfonamide CAS No. 897622-27-4

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2567150
CAS No.: 897622-27-4
M. Wt: 415.54
InChI Key: STLGQINMHHOXHJ-UHFFFAOYSA-N
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Description

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)thiophene-2-sulfonamide is a complex organic compound with a molecular formula of C16H21N3O4S3 and a molecular weight of 415.54 g/mol This compound is notable for its unique structure, which includes a thiophene ring, a sulfonamide group, and a phenylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)thiophene-2-sulfonamide typically involves multiple steps. One common method includes the reaction of 4-phenylpiperazine with ethyl 2-bromoethyl sulfone to form an intermediate, which is then reacted with thiophene-2-sulfonyl chloride under basic conditions to yield the final product . The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran and bases like triethylamine or sodium hydride.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The phenylpiperazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the sulfonamide group can produce the corresponding amine .

Scientific Research Applications

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)thiophene-2-sulfonamide has been explored for various scientific research applications:

    Medicinal Chemistry: It has potential as an anticonvulsant agent and has been evaluated in animal models of epilepsy.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug development.

    Materials Science: Its chemical properties make it suitable for use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. In medicinal chemistry, it has been shown to exhibit anticonvulsant activity by modulating neurotransmitter pathways in the brain. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with ion channels and receptors involved in neuronal signaling.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(4-phenylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide: This compound is structurally similar but lacks the sulfonyl group on the ethyl chain.

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a phenylpiperazine moiety, used as an acetylcholinesterase inhibitor.

Uniqueness

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)thiophene-2-sulfonamide is unique due to the presence of both a thiophene ring and a sulfonamide group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S3/c20-25(21,14-8-17-26(22,23)16-7-4-13-24-16)19-11-9-18(10-12-19)15-5-2-1-3-6-15/h1-7,13,17H,8-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLGQINMHHOXHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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